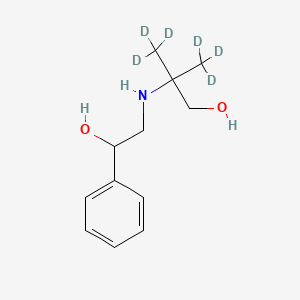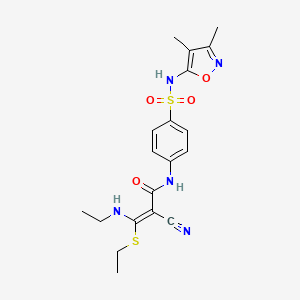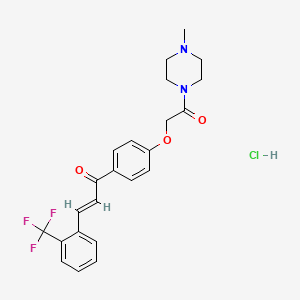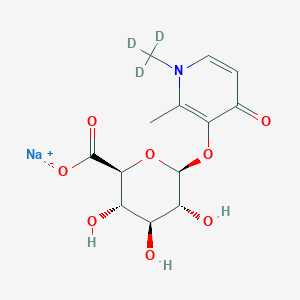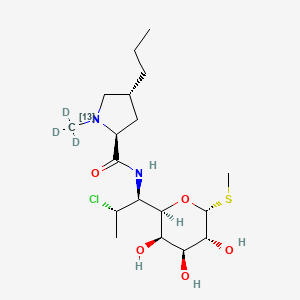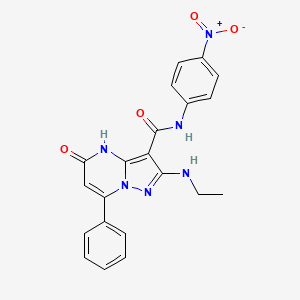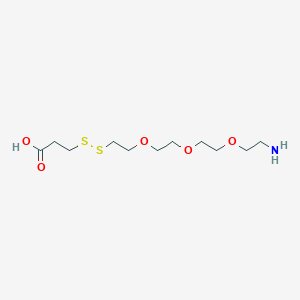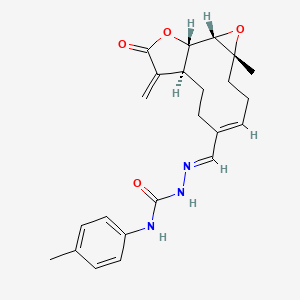
NF-|EB-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NF-|EB-IN-5 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating immune response, inflammation, and cell survival. This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases, as well as certain types of cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NF-|EB-IN-5 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency. Advanced techniques like continuous flow chemistry may be employed to enhance production rates and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
NF-|EB-IN-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
NF-|EB-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NF-κB pathway and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
Wirkmechanismus
NF-|EB-IN-5 exerts its effects by inhibiting the NF-κB pathway. This pathway involves the activation of NF-κB proteins, which translocate to the nucleus and bind to DNA to regulate gene expression. This compound prevents the activation of NF-κB by inhibiting the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition leads to reduced expression of pro-inflammatory genes and other target genes regulated by NF-κB.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mollugin Derivatives: These compounds also inhibit the NF-κB pathway and have shown anti-inflammatory activity.
Sulfasalazine: Known for its anti-inflammatory properties, it inhibits NF-κB activation and is used in treating inflammatory bowel disease.
Mesalamine: Another anti-inflammatory agent that prevents NF-κB activation and is used in treating ulcerative colitis.
Uniqueness of NF-|EB-IN-5
This compound stands out due to its specific mechanism of action and high potency in inhibiting the NF-κB pathway. Its unique chemical structure allows for targeted inhibition, making it a promising candidate for therapeutic applications in diseases where NF-κB plays a critical role.
Eigenschaften
Molekularformel |
C23H27N3O4 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
1-[(E)-[(1S,2S,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C23H27N3O4/c1-14-6-9-17(10-7-14)25-22(28)26-24-13-16-5-4-12-23(3)20(30-23)19-18(11-8-16)15(2)21(27)29-19/h5-7,9-10,13,18-20H,2,4,8,11-12H2,1,3H3,(H2,25,26,28)/b16-5+,24-13+/t18-,19-,20-,23+/m0/s1 |
InChI-Schlüssel |
DRCZVSOYNQERJP-PXCOWHNISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)N/N=C/C/2=C/CC[C@@]3([C@@H](O3)[C@@H]4[C@@H](CC2)C(=C)C(=O)O4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)NN=CC2=CCCC3(C(O3)C4C(CC2)C(=C)C(=O)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


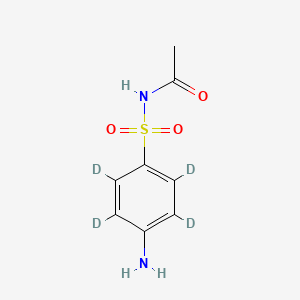
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)


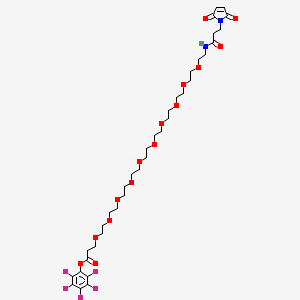
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
